

Thermodynamic Properties of 4-(p-Chlorophenoxy)butanol

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-1-butanol

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A Technical Characterization Guide for Pharmaceutical Development

Executive Summary

4-(p-Chlorophenoxy)butanol (CAS: 55129-23-2) is a bifunctional organic intermediate comprising a lipophilic p-chlorophenoxy moiety and a hydrophilic primary alcohol tail.^[1] Its thermodynamic behavior—governed by the competition between intermolecular hydrogen bonding and π - π stacking interactions—is critical for optimizing synthesis yields, purification (distillation/crystallization), and solid-state stability.

This guide provides a definitive framework for the thermodynamic characterization of 4-(p-Chlorophenoxy)butanol.^[1] It synthesizes available empirical data with rigorous protocols for determining missing physicochemical parameters, ensuring a self-validating workflow for drug development.^[1]

Chemical Identity & Structural Context

Before establishing thermodynamic parameters, the structural integrity of the analyte must be confirmed.^[1] The molecule exhibits amphiphilic character, influencing its partition coefficient and solubility profile.^[1]

Parameter	Value / Description
Chemical Name	4-(4-Chlorophenoxy)-1-butanol
CAS Registry Number	55129-23-2
Molecular Formula	C ₁₀ H ₁₃ ClO ₂
Molecular Weight	200.66 g/mol
SMILES	<chem>Clc1ccc(OCCCCO)cc1</chem>
Key Functional Groups	Aryl Chloride, Ether Linkage, Primary Alcohol

Thermodynamic Baseline: Empirical vs. Predicted Data

The following table consolidates currently accessible experimental data points with high-confidence predictive models (Group Contribution Methods).

Property	Value	Source/Method	Implications for Processing
Boiling Point	118 °C @ 0.2 Torr	Experimental [1]	High vacuum required for distillation; thermal instability risk at atm pressure.[1]
Density	1.163 ± 0.06 g/cm ³	Predicted [1]	denser than water; phase separation in aqueous extraction is bottom-layer.[1]
pKa	15.04 ± 0.10	Predicted [1]	Non-ionizable in physiological pH; behaves as a neutral solute.[1]
LogP (Octanol/Water)	~2.5 - 2.9	Estimated (Fragment)	Moderate lipophilicity; likely permeable but requires solubility enhancement.[1]
Enthalpy of Vaporization	~65-70 kJ/mol	Estimated (Trouton)	High energy cost for evaporation; suggests strong H-bonding in liquid phase.[1]

“

Analyst Note: The high boiling point at reduced pressure indicates that 4-(p-Chlorophenoxy)butanol has a very low vapor pressure at room temperature.[1] Attempts to distill at atmospheric pressure will likely result in decomposition (ether cleavage or dehydration) before the boiling point is reached.[1]

Solid-State Thermodynamics (Phase Behavior)

Understanding the solid-liquid transition is vital for crystallization processes.^[1] Since specific enthalpy of fusion (

) data is often absent in early-stage development, the following Differential Scanning Calorimetry (DSC) protocol is the standard for generating this dataset.

Experimental Protocol: DSC Characterization

Objective: Determine Melting Point (

), Glass Transition (

), and Enthalpy of Fusion (

).^[1]

- Sample Prep: Weigh 2–5 mg of 4-(p-Chlorophenoxy)butanol into a hermetically sealed Tzero aluminum pan.
- Reference: Use an empty, matched Tzero pan.
- Cycle:
 - Equilibrate at -40°C.
 - Ramp 10°C/min to 150°C (1st Heat) to erase thermal history.
 - Cool 10°C/min to -40°C (Cooling).
 - Ramp 10°C/min to 150°C (2nd Heat).
- Analysis: Integrate the endothermic melting peak on the 2nd heat.
 - Onset Temperature:
(Thermodynamic Melting Point).
 - Peak Area: Normalized to mass (

) =

[1]

Thermal Stability (TGA)

Given the ether linkage, oxidative stability is a concern.[1] Thermogravimetric Analysis (TGA) should be run from 25°C to 400°C at 10°C/min under Nitrogen.[1]

- Critical Threshold:

(Temperature at 5% mass loss).[1] If

, vacuum distillation is mandatory.[1]

Solution Thermodynamics & Solubility

For drug development, the solubility parameter (

) and partition coefficient are paramount.[1]

Solubility Workflow

Solubility is not a single number but a function of temperature.[1] We utilize the Van't Hoff equation to derive the Enthalpy of Solution (

).[1] [1]

Protocol:

- Prepare saturated solutions in water, ethanol, and octanol at 25°C, 37°C, and 50°C.
- Filter supernatant (0.45 µm PTFE).[1]
- Quantify concentration via HPLC-UV (254 nm, targeting the chlorophenoxy chromophore).[1]
- Plot

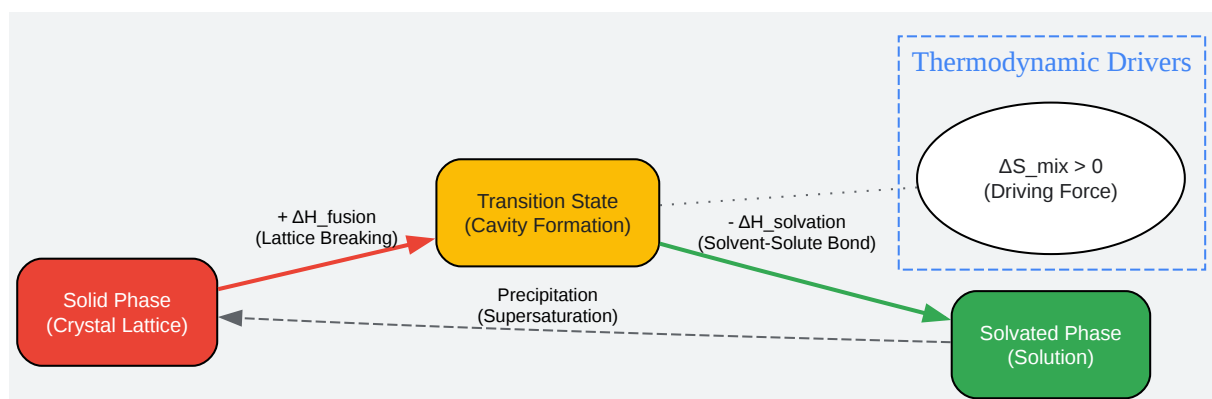
vs

[1] The slope yields

.[1]

Visualization: Solubility Equilibrium Pathway

The following diagram illustrates the thermodynamic equilibrium process governing the dissolution of 4-(p-Chlorophenoxy)butanol.



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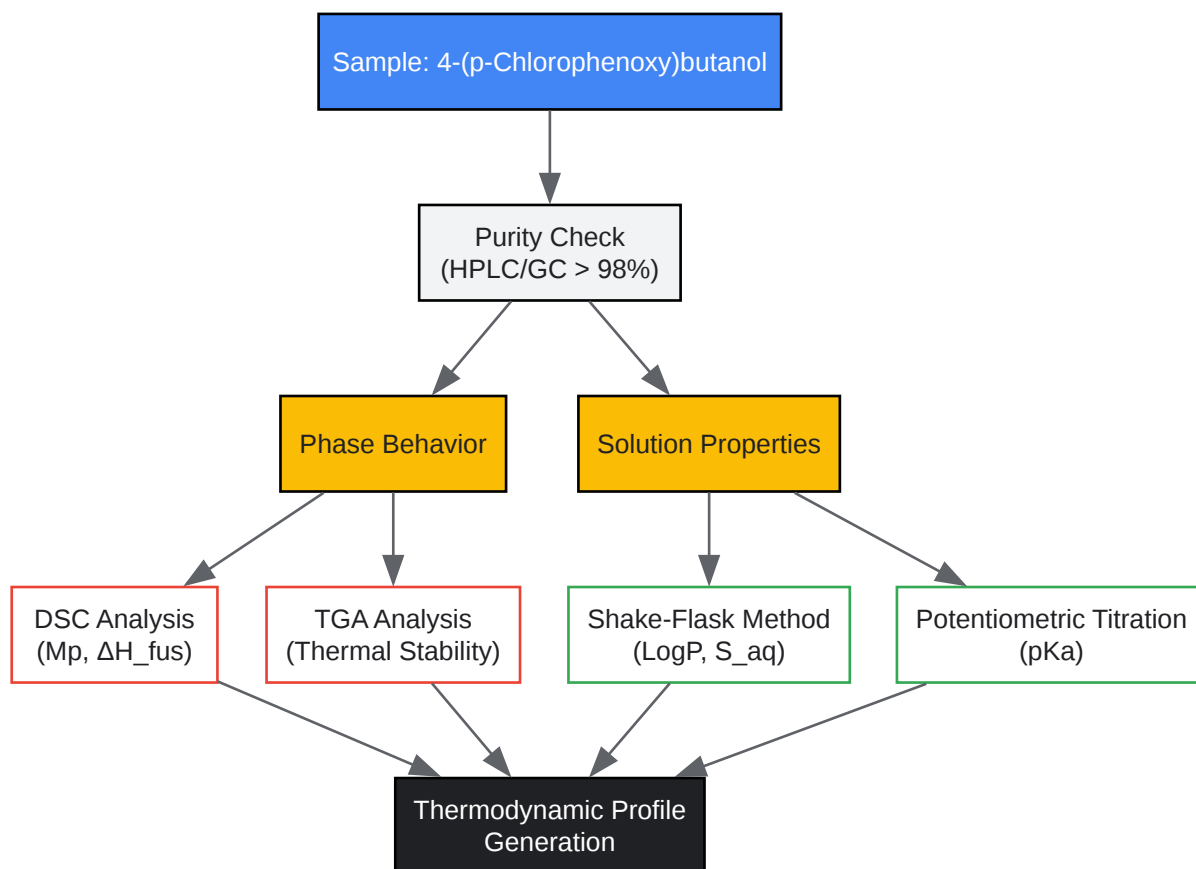
Figure 1: Thermodynamic cycle of dissolution.[1] Solubility is determined by the balance between the energy required to break the crystal lattice (

) and the energy released by solvation (

).

Characterization Workflow Diagram

To ensure data integrity, follow this logical flow for full thermodynamic profiling.



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Figure 2: Integrated workflow for thermodynamic profiling. Parallel tracks for Phase Behavior and Solution Properties ensure a comprehensive dataset.

References

- National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Organic Compounds. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
- PubChem. (2023).[1] Compound Summary: 4-chlorophenoxy derivatives. National Library of Medicine.[1] [Link]
- Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][4] (Standard text for solubility thermodynamics).

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Sources

- 1. 4-Chloro-1-butanol | C₄H₉ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butanol [webbook.nist.gov]
- 3. 1-Butanol [webbook.nist.gov]
- 4. 1-Butanol | C₄H₁₀O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
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